4-Chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a trifluoromethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, depending on the specific oxidizing agent used.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
4-Chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-Chloro-N-(4-methoxyphenyl)pyrimidin-2-amine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine: Lacks the methoxyphenyl group, which may affect its reactivity and biological activity.
N-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrimidin-2-amine: Lacks the chloro group, which may influence its chemical behavior and interactions with molecular targets.
The presence of the trifluoromethyl group in this compound is particularly noteworthy, as it can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique among its analogs.
Properties
CAS No. |
511244-76-1 |
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Molecular Formula |
C12H9ClF3N3O |
Molecular Weight |
303.67 g/mol |
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H9ClF3N3O/c1-20-8-4-2-7(3-5-8)18-11-17-6-9(10(13)19-11)12(14,15)16/h2-6H,1H3,(H,17,18,19) |
InChI Key |
LVVPPOIKTHGTEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=C(C(=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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